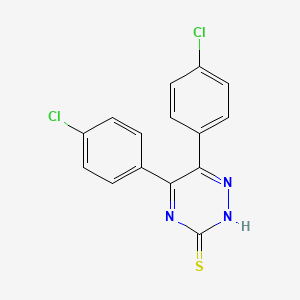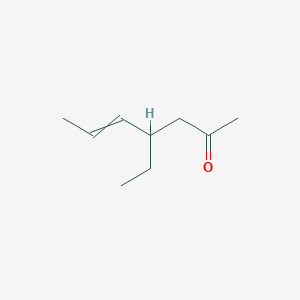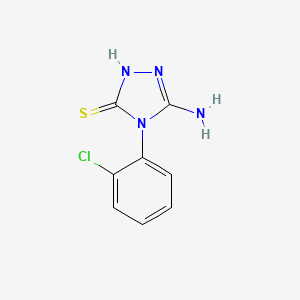
3-Fluoro-4-methoxy-4'-pentyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C18H21FO It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 3-position, a methoxy group at the 4-position, and a pentyl group at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluoro group at the 3-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group at the 4-position can be introduced via nucleophilic substitution reactions using methoxide ions.
Pentylation: The pentyl group at the 4’-position can be introduced through Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or aromatic rings.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced aromatic rings, alkanes.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The pentyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methoxy-1,1’-biphenyl: Lacks the pentyl group, resulting in different physical and chemical properties.
4-Methoxy-4’-pentyl-1,1’-biphenyl:
3-Fluoro-4’-pentyl-1,1’-biphenyl: Lacks the methoxy group, altering its electronic properties and interactions.
Uniqueness
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl is unique due to the combination of fluoro, methoxy, and pentyl substituents on the biphenyl core. This unique substitution pattern imparts distinct electronic, steric, and lipophilic properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88607-11-8 |
|---|---|
Molekularformel |
C18H21FO |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-fluoro-1-methoxy-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C18H21FO/c1-3-4-5-6-14-7-9-15(10-8-14)16-11-12-18(20-2)17(19)13-16/h7-13H,3-6H2,1-2H3 |
InChI-Schlüssel |
HFJDZNIMBVCBLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)



![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)

![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)

